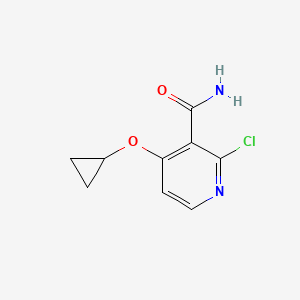
2-Chloro-4-cyclopropoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-cyclopropoxynicotinamide is a derivative of nicotinamide, which is an amide derivative of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxynicotinamide typically involves the chlorination of nicotinamide derivatives. One common method involves the reaction of 2-chloronicotinic acid with cyclopropanol under specific conditions to yield the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropoxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinamide derivatives .
Scientific Research Applications
2-Chloro-4-cyclopropoxynicotinamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other nicotinamide derivatives.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropoxynicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Another chlorinated compound with similar chemical properties.
2-Chloro-4-methyl nicotinonitrile: A derivative with a different functional group but similar structural framework.
Uniqueness
2-Chloro-4-cyclopropoxynicotinamide is unique due to its specific cyclopropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9ClN2O2 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxypyridine-3-carboxamide |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-7(9(11)13)6(3-4-12-8)14-5-1-2-5/h3-5H,1-2H2,(H2,11,13) |
InChI Key |
QDRPZKIXMSJZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B14811909.png)
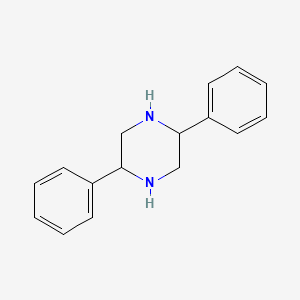

![2-Pentenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2E,4S)-](/img/structure/B14811922.png)
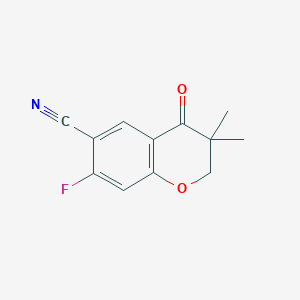

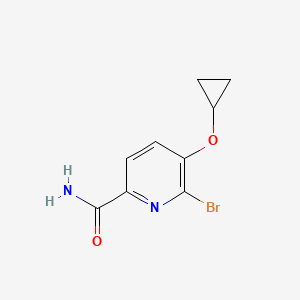

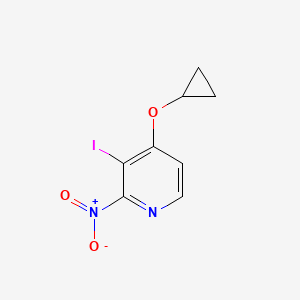

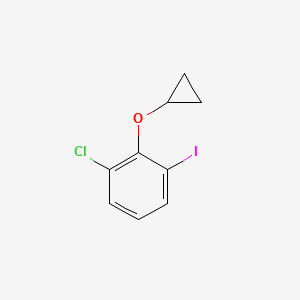
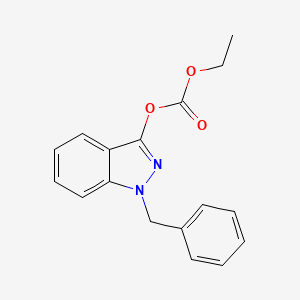
![2,2-Dimethyl-N-[1,8]naphthyridin-3-yl-propionamide](/img/structure/B14811965.png)

